4-Bromo-N-butyl-2-ethoxybenzamide
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Overview
Description
4-Bromo-N-butyl-2-ethoxybenzamide is an organic compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a butyl group attached to the nitrogen atom, and an ethoxy group at the 2-position of the benzamide ring . It is primarily used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of 4-Bromo-N-butyl-2-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-ethoxybenzoic acid and butylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Procedure: The 4-bromo-2-ethoxybenzoic acid is first activated by DCC, forming an intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-N-butyl-2-ethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Oxidation Reactions: Oxidation of the ethoxy group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-N-butyl-2-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-butyl-2-ethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
4-Bromo-N-butyl-2-ethoxybenzamide can be compared with other similar compounds such as:
4-Bromo-N-butylbenzamide: Lacks the ethoxy group, which may result in different chemical and biological properties.
4-Bromo-N-ethyl-2-ethoxybenzamide: Has a shorter alkyl chain, potentially affecting its solubility and reactivity.
4-Chloro-N-butyl-2-ethoxybenzamide: Substitution of bromine with chlorine can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-butyl-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-3-5-8-15-13(16)11-7-6-10(14)9-12(11)17-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHGZFZZXIKAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681837 |
Source
|
Record name | 4-Bromo-N-butyl-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-85-5 |
Source
|
Record name | Benzamide, 4-bromo-N-butyl-2-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-butyl-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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